6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl rings often enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the fluorophenyl groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazoles: Compounds with similar core structures but different substituents.
Fluorinated Aromatic Compounds: Compounds with fluorine atoms in aromatic rings, which often exhibit enhanced stability and biological activity.
Uniqueness
6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is unique due to the specific arrangement of fluorophenyl groups and the imidazo[2,1-b][1,3]thiazole core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2S/c19-14-7-5-12(6-8-14)17-11-22-10-15(23-18(22)21-17)9-13-3-1-2-4-16(13)20/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXBZROLUTTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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